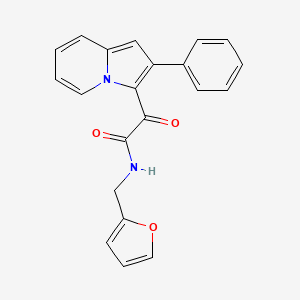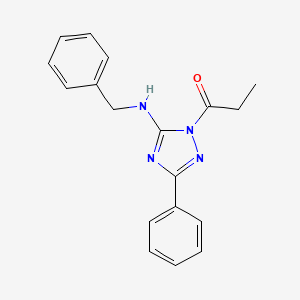
N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain perception.
Biochemical and Physiological Effects
N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine in lab experiments is its versatility. It can be used in a variety of assays to study its biological activity, including cell-based assays, animal models, and biochemical assays. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological activities.
One limitation of using N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine in lab experiments is its limited solubility in water. This can make it difficult to work with in certain assays. In addition, its relatively low potency compared to other compounds with similar biological activities may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine. One area of research is the development of more potent derivatives of this compound that could be used in the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapies for inflammatory and neurodegenerative disorders. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in human subjects.
合成法
The synthesis of N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine is a multi-step process that involves the reaction of benzyl bromide, propionyl chloride, and 3-phenyl-1H-1,2,4-triazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified using column chromatography. The yield of the final product is typically around 50%.
科学的研究の応用
N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-[5-(benzylamino)-3-phenyl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-16(23)22-18(19-13-14-9-5-3-6-10-14)20-17(21-22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHRQHSRIANHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-phenyl-1-propionyl-1H-1,2,4-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

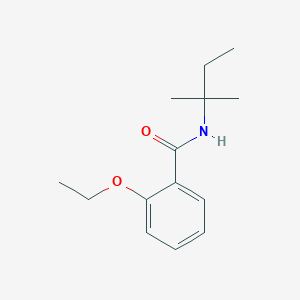
![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
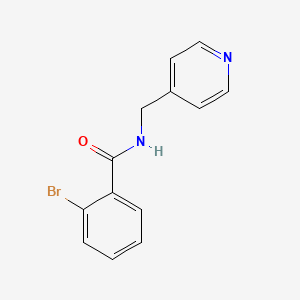
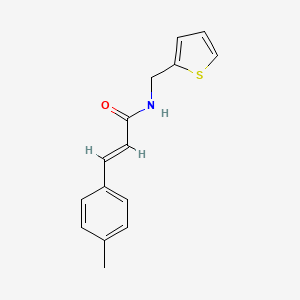
![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
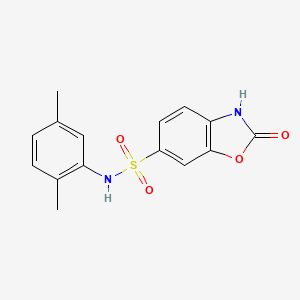

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)
